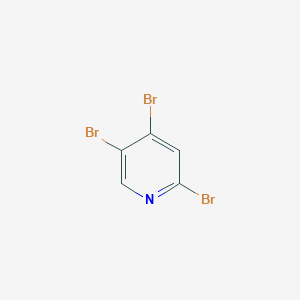

2,4,5-Tribromopyridine

Description

Significance of Halogenated Pyridines as Synthetic Intermediates

Halogenated pyridines are fundamental building blocks in organic synthesis. The carbon-halogen bond is a key functional group that enables a wide range of chemical transformations with precise regiocontrol. nbinno.com These compounds are frequently used as starting materials in nucleophilic substitution reactions and transition metal-catalyzed cross-coupling reactions. This reactivity allows for the introduction of various other functional groups, providing a scaffold for the construction of complex molecular architectures.

The utility of halogenated pyridines is particularly evident in the synthesis of pharmaceuticals and agrochemicals, where substituted pyridine (B92270) motifs are prevalent. nbinno.com For instance, they are precursors to herbicides, insecticides, and fungicides. nbinno.com The synthesis of new drug molecules and biologically active compounds often relies on the strategic functionalization of pyridine rings, a process greatly facilitated by the use of their halogenated derivatives. nbinno.com The electron-withdrawing nature of the halogen atoms and the pyridine nitrogen atom makes the ring susceptible to certain reactions that are otherwise difficult to achieve, rendering these compounds indispensable tools for synthetic chemists.

Structural Isomerism in Tribromopyridines and Differential Positional Reactivity

Isomers are molecules that share the same molecular formula but have a different arrangement of atoms. Structural isomers, specifically, have the same molecular formula but differ in the connectivity of their atoms. For tribromopyridine (C₅H₂Br₃N), multiple structural isomers exist, distinguished by the positions of the three bromine atoms on the pyridine ring. These include 2,4,5-Tribromopyridine, 2,3,5-Tribromopyridine (B189629), 2,4,6-Tribromopyridine (B1317647), and 3,4,5-Tribromopyridine (B189418), among others.

This difference in atomic arrangement leads to distinct physical and chemical properties for each isomer. The varying positions of the bulky and electron-withdrawing bromine atoms create unique electronic environments and steric hindrances around the pyridine ring, which in turn dictates the reactivity of each specific position.

| Compound Name | CAS Number | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|

| This compound | 856857-52-8 sigmaaldrich.com | 315.79 sigmaaldrich.com | N/A | N/A |

| 2,3,5-Tribromopyridine | 75806-85-8 nbinno.comnih.gov | 315.79 nbinno.com | 44.0 - 48.0 nbinno.com | 160 nbinno.com |

| 2,4,6-Tribromopyridine | 2408-70-0 sigmaaldrich.com | 315.79 | 105 - 106 chemsrc.com | 306.2 chemsrc.com |

| 3,4,5-Tribromopyridine | 2457-48-9 | 315.79 | N/A | N/A |

The differential reactivity is a cornerstone of their synthetic utility. The bromine atoms on the pyridine ring can be selectively replaced with other functional groups. nbinno.com The positions ortho (2,6) and para (4) to the ring nitrogen are generally more activated towards nucleophilic attack due to the electron-withdrawing nature of the nitrogen. However, the outcome of a reaction can be highly dependent on conditions. Research on 2,4,6-tribromopyridine, for example, has shown that the site of nucleophilic substitution by ammonia (B1221849) can be directed by the choice of solvent. researchgate.net

| Reactant | Reagent & Solvent | Preferential Site of Attack | Major Product(s) | Reference |

|---|---|---|---|---|

| 2,4,6-Tribromopyridine | Ammonia in Water | C4-Br (Para position) | 4-Amino-2,6-dibromopyridine | researchgate.net |

| Ammonia in Butanol | C2-Br and C6-Br (Ortho positions) | 2-Amino-4,6-dibromopyridine | researchgate.net |

This regioselectivity allows chemists to precisely tailor the structure of the final product to meet specific requirements for applications in medicinal chemistry and materials science. nbinno.com

Historical Context and Evolution of Research on Tribromopyridine Derivatives

The story of tribromopyridines is intrinsically linked to the history of their parent compound, pyridine. Pyridine was first isolated in 1849 by the Scottish scientist Thomas Anderson from oil obtained by heating animal bones. For many decades that followed, the selective functionalization of the chemically stable pyridine ring remained a significant challenge for organic chemists.

Direct electrophilic halogenation of pyridine is difficult due to the electron-deficient nature of the ring, which deactivates it towards electrophiles. These reactions often require harsh conditions and can result in mixtures of products. The study of pyridine halogenation reactions gained more traction in the early to mid-20th century as chemists sought more efficient methods.

Systematic investigations into the reactivity of brominated pyridines were significantly advanced by researchers like Heleen den Hertog, who published numerous studies on the subject. researchgate.net This research provided a deeper understanding of the reactivity of bromine atoms at different positions on the pyridine ring, paving the way for their controlled use in synthesis. researchgate.net The development of modern analytical techniques was also crucial, as it allowed for the precise structural determination of the various isomers produced in these reactions. This foundational work established the framework for using polyhalogenated pyridines as versatile intermediates in synthetic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

2,4,5-tribromopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br3N/c6-3-1-5(8)9-2-4(3)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSSNQKOQGRPXTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355739 | |

| Record name | 2,4,5-tribromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856857-52-8 | |

| Record name | 2,4,5-tribromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 2,4,5 Tribromopyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions on Brominated Pyridines

Nucleophilic aromatic substitution (SNAr) is a key reaction type for functionalizing brominated pyridines. The electron-deficient nature of the pyridine (B92270) ring, enhanced by the bromo substituents, facilitates the attack of nucleophiles. wikipedia.org This reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks an electron-poor carbon atom, forming a high-energy anionic intermediate known as a Meisenheimer complex. wikipedia.orgwikipedia.org The stability of this intermediate is crucial and influences the reaction's feasibility. stackexchange.comechemi.com The subsequent departure of the bromide leaving group restores the aromaticity of the ring.

Amination Reactions with Nitrogen-Containing Nucleophiles

The introduction of amino groups onto the pyridine scaffold can be achieved through amination reactions. While direct protocols for 2,4,5-tribromopyridine are not extensively detailed, analogous reactions with other brominated pyridines suggest that it can react with nitrogen-containing nucleophiles like ammonia (B1221849) or amines. For instance, heating 2,4,6-tribromopyridine (B1317647) with an excess of ammonia has been shown to produce a diaminobromopyridine. researchgate.net The reaction of 2-halopyridines with amines is a common method for synthesizing 2-aminopyridine (B139424) derivatives. scielo.br These reactions can be carried out with or without a transition metal catalyst, sometimes requiring elevated pressure. scielo.br

The regioselectivity of amination is influenced by the electronic properties of the pyridine ring. In pyridines, nucleophilic attack is favored at the C-2 and C-4 positions because the negative charge of the resulting intermediate can be delocalized onto the electronegative nitrogen atom, leading to greater stabilization. wikipedia.orgstackexchange.comechemi.com

Substitution with Oxygen and Sulfur Nucleophiles

Similar to amination, this compound is expected to undergo substitution reactions with oxygen and sulfur nucleophiles. For example, 2,3,5-trichloropyridine (B95902) can be converted to 5-chloro-2,3-difluoropyridine (B143520) using potassium fluoride, demonstrating halogen exchange. thieme-connect.com It is also known that 2,3,5-tribromopyridine (B189629) can undergo nucleophilic substitution with thiols.

Influence of Solvent Polarity and Reaction Conditions on Regioselectivity

Solvent polarity and reaction conditions play a significant role in the outcome of SNAr reactions. For instance, the reactivity of 2,4,6-tribromopyridine towards ammonia is higher in water than in the less polar solvent butanol. researchgate.net In water, the attack preferentially occurs at the 4-position, which carries the highest positive charge. researchgate.net Temperature is another critical factor; amination reactions of halogenated pyridines typically proceed at temperatures between 80–120°C to achieve a balance between yield and selectivity. The choice of base is also crucial, with reagents like potassium carbonate or diethanolamine (B148213) being used in certain amination procedures. scielo.br

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and this compound serves as a valuable substrate in these transformations. nobelprize.org These reactions typically involve the oxidative addition of an aryl halide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Suzuki-Miyaura Coupling with Boronic Acids

The Suzuki-Miyaura coupling reaction is a widely used method for forming C-C bonds by reacting an aryl halide with an organoboron compound, such as a boronic acid, in the presence of a palladium catalyst and a base. fishersci.co.uk This reaction is valued for its mild conditions and tolerance of various functional groups. fishersci.co.uk

This compound can participate in Suzuki-Miyaura coupling, allowing for the selective substitution of its bromine atoms. For instance, studies on the related 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) have shown that it reacts with ortho-substituted phenylboronic acids to form mono-, di-, and tri-arylated pyridine derivatives. beilstein-journals.org The reactivity of the different bromine positions can be controlled to achieve regioselective arylation.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Brominated Pyridines

| Brominated Pyridine | Boronic Acid | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3,4,5-Tribromo-2,6-dimethylpyridine | 2-Methoxyphenylboronic acid | Pd catalyst | 3,4,5-Tris(2-methoxyphenyl)-2,6-dimethylpyridines | Not specified | beilstein-journals.org |

| 3',5'-Dibromopyridinium N-(2'-azinyl)aminides | Aryl/heteroarylboronic acids | Pd catalyst | 3-Aryl(or heteroaryl)-5'-bromopyridinium N-(2'-pyrazinyl)aminides | Not specified | beilstein-journals.org |

Other Catalytic C-C and C-N Bond Forming Reactions (e.g., Sonogashira, Buchwald-Hartwig)

Beyond the Suzuki-Miyaura coupling, this compound can be employed in other palladium-catalyzed reactions.

The Sonogashira coupling allows for the formation of a C-C bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction is effective for synthesizing substituted alkynes under mild conditions. wikipedia.orgscirp.org The reactivity of the halide in Sonogashira coupling generally follows the trend I > Br > Cl. libretexts.org

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This method has broad substrate scope and functional group tolerance, making it a versatile tool for synthesizing aryl amines. wikipedia.org The reaction proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.org The choice of ligand is critical for the success of the Buchwald-Hartwig amination. libretexts.org

Organometallic Chemistry: Lithiation and Magnesiation Reactions

The formation of organometallic intermediates from this compound is a key strategy for its functionalization. Lithiation and magnesiation via halogen-metal exchange are the most common methods to generate pyridyl anions, which can then react with a variety of electrophiles.

Halogen-metal exchange is a fundamental reaction in organometallic chemistry where an organic halide is converted into an organometallic compound. wikipedia.org This process typically involves the reaction of an organohalide with an organolithium reagent (like n-butyllithium) or a Grignard reagent (like isopropylmagnesium chloride). wikipedia.orgchemistrysteps.com The rate of exchange is dependent on the halogen, following the general trend of I > Br > Cl. wikipedia.org

For polyhalogenated pyridines, the site of the halogen-metal exchange is governed by the kinetic acidity of the proton at that position and the stability of the resulting organometallic species. The positions adjacent to the nitrogen atom (C2 and C6) and the C4 position are electronically activated due to the electron-withdrawing nature of the nitrogen, making them prime sites for metalation. wuxibiology.com

In the case of this compound, there are three potential sites for halogen-metal exchange. Based on the established principles of pyridine chemistry, the exchange is expected to occur regioselectively at either the C2 or C4 position over the C5 position. The C2- and C4-positions are more electronically deficient, which facilitates the exchange. While specific literature on the regioselectivity of this compound is scarce, studies on analogous compounds like 2,5-dibromopyridine (B19318) show that the reaction conditions can influence the site of metalation. wuxibiology.com For instance, the choice of solvent and organolithium reagent can alter the selectivity between two different bromine-substituted positions.

The general mechanism for a lithium-bromine exchange involves the attack of the alkyl group from the organolithium reagent on the bromine atom, forming a new alkyl bromide and the desired lithiated pyridine species through a proposed "ate-complex" intermediate. wikipedia.org

Table 1: General Conditions for Halogen-Metal Exchange on Bromopyridines

| Reagent Type | Typical Reagent | Common Solvents | Temperature (°C) |

|---|---|---|---|

| Organolithium | n-Butyllithium (n-BuLi), sec-Butyllithium (s-BuLi) | Diethyl ether (Et₂O), Tetrahydrofuran (THF) | -78 to 0 |

| Grignard Reagent | Isopropylmagnesium chloride (i-PrMgCl), often with LiCl | Tetrahydrofuran (THF) | -20 to 25 |

Once the pyridyl anion (either a lithio- or magnesio- derivative) of this compound is generated, it serves as a potent nucleophile. This intermediate is typically used in situ and "quenched" by adding an electrophile to the reaction mixture. This two-step, one-pot sequence allows for the introduction of a wide variety of functional groups onto the pyridine ring at the position of metalation. wuxibiology.comorgsyn.org

The choice of electrophile determines the final product. The reaction of the pyridyl anion with the electrophile is a classic nucleophilic addition or substitution. For example, reaction with an aldehyde or ketone yields a secondary or tertiary alcohol, respectively, after an aqueous workup. chemistrysteps.commasterorganicchemistry.com

While specific examples detailing the electrophilic quenching of organometallics derived from this compound are not extensively documented, the reactivity pattern is well-established for a vast range of other organolithium and Grignard reagents. masterorganicchemistry.comresearchgate.net

Table 2: Examples of Electrophilic Quenching Reactions

| Electrophile | Chemical Formula | Functional Group Introduced | Product Type |

|---|---|---|---|

| Dimethylformamide (DMF) | C₃H₇NO | Aldehyde (-CHO) | Formylpyridine |

| Carbon Dioxide | CO₂ | Carboxylic Acid (-COOH) | Pyridinecarboxylic Acid |

| Aldehydes/Ketones | R₂C=O | Hydroxyalkyl (-CR₂OH) | Pyridyl Alcohol |

| Alkyl Halides | R-X | Alkyl (-R) | Alkylpyridine |

| Trimethylsilyl (B98337) chloride | (CH₃)₃SiCl | Trimethylsilyl (-Si(CH₃)₃) | Silylpyridine |

Electrophilic Substitution Reactions on the Pyridine Ring

Electrophilic aromatic substitution (SEAr) on the pyridine ring is notoriously difficult. The lone pair of electrons on the nitrogen atom readily reacts with electrophiles, leading to the formation of a pyridinium (B92312) salt. This positively charged species is highly electron-deficient, which severely deactivates the ring towards further electrophilic attack. Current time information in Bangalore, IN.

In the case of this compound, the situation is exacerbated. The pyridine ring is already deactivated by the electronegative nitrogen, and the three strongly electron-withdrawing bromine atoms further reduce the electron density of the aromatic system. Consequently, this compound is extremely unreactive towards electrophilic substitution.

Reactions such as Friedel-Crafts alkylation and acylation are generally not feasible on pyridine rings. Other electrophilic substitutions like nitration or sulfonation, which require harsh acidic conditions, would overwhelmingly favor reaction at the nitrogen atom (protonation) rather than substitution on a carbon atom. Therefore, direct electrophilic substitution is not a synthetically viable method for the further functionalization of this compound. Alternative strategies, such as the organometallic routes described above, are necessary to modify this compound.

Functionalization and Derivatization Strategies for 2,4,5 Tribromopyridine

Selective Monofunctionalization and Difunctionalization of Bromine Atoms

The selective substitution of one or two bromine atoms on the 2,4,5-tribromopyridine core is achievable through controlled reaction conditions, primarily using palladium-catalyzed cross-coupling reactions or halogen-metal exchange.

In palladium-catalyzed reactions like the Suzuki-Miyaura coupling, the oxidative addition step is typically the most selective. caymanchem.com Studies on closely related compounds, such as 3,4,5-tribromo-2,6-dimethylpyridine (B2990383), have demonstrated a clear order of substitution. The reaction with an arylboronic acid first occurs at the most electrophilic C4-position, followed by substitution at the C5-position, and finally at the C3-position. research-solution.com This suggests that for this compound, monofunctionalization can be selectively directed to the C4 position. Difunctionalization would then likely proceed at the C2 position, which is the next most reactive site. caymanchem.com

Halogen-magnesium exchange reactions also offer high regioselectivity. Reagents like isopropylmagnesium chloride (i-PrMgCl) can selectively react with one bromine atom, which can then be quenched with an electrophile. tandfonline.com The choice of reagent and reaction conditions, such as temperature and solvents, is crucial for controlling the extent of the reaction to achieve either monofunctionalization or difunctionalization.

| Reaction Type | Reagents & Conditions | Observed Selectivity | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Preferential reaction at the C4-position. research-solution.com | Mono- or diarylated pyridine (B92270) |

| Halogen-Metal Exchange | i-PrMgCl or n-BuLi, THF, low temperature | High regioselectivity depending on reagent and substrate. tandfonline.com | Monofunctionalized pyridylmagnesium or -lithium intermediate |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst | Site-selectivity is possible but can be challenging due to the electronic influence of the first-installed alkynyl group. scispace.com | Mono- or di-alkynylated pyridine |

Introduction of Diverse Carbon-Based Functional Groups

Once a bromine atom has been selectively activated, typically through metal-halogen exchange or as part of a cross-coupling catalytic cycle, a wide variety of carbon-based functional groups can be introduced. These groups range from simple alkyl chains to complex aromatic and heterocyclic systems.

Common cross-coupling reactions used for this purpose include:

Suzuki-Miyaura Coupling: Reacts the bromopyridine with an organoboron reagent (e.g., arylboronic acid) to form C-C bonds, yielding aryl-substituted pyridines. research-solution.comresearchgate.net

Negishi Coupling: Employs an organozinc reagent to couple with the bromopyridine. osi.lvresearcher.life This method is known for its high functional group tolerance. cam.ac.uk

Stille Coupling: Uses an organotin (stannane) reagent. chromatographyonline.comddtjournal.com While effective, the toxicity of tin compounds is a significant drawback. chromatographyonline.com

Sonogashira Coupling: Introduces alkynyl groups by reacting the bromopyridine with a terminal alkyne, which is valuable for extending carbon chains or for further transformations. scispace.comnih.gov

Minisci-type reactions offer an alternative route, using radical alkylation to introduce carbon fragments onto the electron-deficient pyridine ring, though this typically requires an activating group on the ring for high efficiency. researchgate.net

Derivatization for Enhanced Analytical Characterization

While this compound itself is amenable to direct analysis, its functionalized derivatives may require further modification, or derivatization, to improve their analytical performance in techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

The primary goal of derivatization for GC-MS is to increase the volatility and thermal stability of analytes, particularly those containing polar functional groups like -OH, -NH₂, or -COOH, which might have been introduced onto the tribromopyridine scaffold. jfda-online.comsemanticscholar.org This process reduces peak tailing and improves chromatographic resolution. gcms.cz

Common derivatization strategies include:

Silylation: This is the most common method, where active hydrogens are replaced with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are widely used. gcms.czcolostate.edu

Acylation: This involves introducing an acyl group. Using fluorinated anhydrides, such as trifluoroacetic anhydride (B1165640) (TFAA), can significantly increase volatility and enhance detection with an electron-capture detector (ECD). research-solution.comjfda-online.com

Alkylation: This method converts acidic hydrogens in phenols and carboxylic acids into esters and ethers, reducing polarity. gcms.cz

| Derivatization Method | Typical Reagent | Target Functional Group | Purpose |

| Silylation | BSTFA, MSTFA | -OH, -NH₂, -SH, -COOH | Increase volatility, improve thermal stability. gcms.cz |

| Acylation | TFAA, PFPA | -OH, -NH₂ | Increase volatility, improve ECD response. jfda-online.com |

| Alkylation | BF₃/Methanol, Diazomethane | -COOH, Phenols | Form esters/ethers to reduce polarity. colostate.edu |

For LC-MS/MS, especially with electrospray ionization (ESI), derivatization aims to improve ionization efficiency, thereby increasing sensitivity. ddtjournal.comresearchgate.net For basic compounds like pyridines, adjusting the mobile phase pH with an acid (e.g., formic acid) is often sufficient to promote protonation and achieve good sensitivity in positive-ion mode. cam.ac.uknih.gov

For derivatives that are difficult to ionize or when higher sensitivity is required, specific reagents can be used to attach a readily ionizable tag to the molecule. ddtjournal.com

| Strategy | Method/Reagent | Target Functional Group | Purpose |

| pH Adjustment | Formic Acid, Acetic Acid | Basic nitrogen atoms (Pyridine ring) | Promote protonation for positive-ion ESI. nih.gov |

| Cationic Derivatization | Dansyl Chloride | Phenols, primary/secondary amines | Introduce a permanently charged or easily ionizable moiety. sigmaaldrich.com |

| Cationic Derivatization | N-Heterocyclic Carbenes (NHCs) | Aldehydes | Introduce a stable, positively charged tag. acs.orgresearchgate.net |

| Improved Ionization | 2-Bromopyridine | Carboxylic Acids | Introduce a pyridine tag to improve ionization and allow for sensitive detection. scispace.com |

Formation of Pyridyl Chalcogenides and Related Compounds

The bromine atoms of this compound can be substituted with chalcogens (sulfur, selenium, or tellurium) to form pyridyl chalcogenides. These reactions typically proceed through an organometallic intermediate. A general and effective method involves a metal-halogen exchange followed by reaction with an elemental chalcogen.

The synthetic sequence usually involves:

Regioselective lithiation: A bromopyridine is treated with a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures to selectively replace a bromine atom with lithium. nih.govsemanticscholar.org Alternatively, a Grignard reagent can be formed using magnesium. tandfonline.com

Chalcogen insertion: The resulting pyridyl-lithium or pyridyl-magnesium compound is reacted with elemental sulfur, selenium, or tellurium powder. The chalcogen inserts into the carbon-metal bond, forming a lithium or magnesium chalcogenolate. tandfonline.comnih.gov

Oxidation: The intermediate chalcogenolate is then oxidized to yield the symmetrical dipyridyl dichalcogenide (e.g., diselenide or ditelluride). This oxidation can often be accomplished simply by exposure to air. tandfonline.comsemanticscholar.org

A study specifically demonstrated that 2,3,5-tribromopyridine (B189629) can be successfully converted to bis(3,5-dibromo-2-pyridyl) diselenide using this type of methodology. tandfonline.com

Advanced Spectroscopic Characterization of 2,4,5 Tribromopyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. For 2,4,5-Tribromopyridine, various NMR methods provide a wealth of information regarding its proton and carbon framework, allow for the study of substituted derivatives, and enable the clear differentiation between its various regioisomers.

Heteronuclear NMR (e.g., ⁷⁷Se) for Substituted Derivatives

When this compound is used as a precursor to synthesize derivatives containing other heteroatoms, heteronuclear NMR becomes a powerful tool. For instance, in organoselenium chemistry, selenium-77 (B1247304) (⁷⁷Se) NMR is highly effective for characterizing compounds where a bromine atom has been substituted by a selenium-containing functional group.

⁷⁷Se is a spin-1/2 nucleus with a natural abundance of 7.63% and a very wide chemical shift range (over 3000 ppm), which makes it extremely sensitive to the local electronic environment nih.gov. This sensitivity is advantageous for studying the structure and bonding in selenium-containing derivatives of this compound. For example, the synthesis of a diselenide derivative, such as 2,2′-Diselenobis(4,5-dibromopyridine), would yield a characteristic signal in the ⁷⁷Se NMR spectrum. The chemical shift of this signal provides direct evidence of the carbon-selenium bond formation and can offer insights into the electronic properties of the substituted pyridine (B92270) ring.

Research on related pyridine diselenides has shown ⁷⁷Se{¹H} NMR signals appearing around 447.5 ppm, confirming the presence of the C-Se-Se-C linkage.

Advanced NMR Techniques for Regioisomeric Differentiation

The synthesis of substituted pyridines can often lead to a mixture of regioisomers. Differentiating these isomers is crucial and can be accomplished using advanced, multi-dimensional NMR techniques.

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR experiment identifies protons that are close in space, regardless of whether they are connected through bonds. For derivatives of this compound, a substituent can be introduced at either the C-3 or C-6 position. A NOESY experiment can unambiguously determine the substitution site by observing the spatial correlation (a cross-peak) between the protons of the new substituent and the remaining proton on the pyridine ring. For example, if a methyl group is added, a NOE between the methyl protons and H-6 would confirm substitution at C-5 (if a bromine was replaced) or between the methyl protons and H-3 would confirm substitution at C-4 (if a bromine was replaced). This technique is decisive for the structural elucidation of regioisomers in many heterocyclic systems bohrium.comnih.govfabad.org.tr.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is a 2D NMR technique that shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning quaternary carbons (carbons with no attached protons) and for confirming the connectivity in a molecule. In the case of a substituted this compound, HMBC can show a correlation from a substituent's proton to the carbon atoms of the pyridine ring, confirming its point of attachment bohrium.comnih.govrsc.org. For instance, ¹H-¹⁵N HMBC can be used to observe correlations between protons and the ring nitrogen, further confirming assignments and differentiating isomers nih.govnih.gov.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula, and providing structural information through the analysis of fragmentation patterns.

Molecular Ion and Fragmentation Pattern Analysis

For this compound (C₅H₂Br₃N), the mass spectrum will show a molecular ion (M⁺) peak corresponding to its molecular weight. The molecular weight is approximately 315.79 g/mol nih.govnih.govnih.gov. The fragmentation of the molecular ion under electron impact (EI) ionization typically involves the loss of bromine atoms, which is a common pathway for halogenated compounds fiveable.metutorchase.com.

The fragmentation pattern would likely show a series of peaks corresponding to the sequential loss of the three bromine atoms:

[M - Br]⁺: Loss of one bromine atom.

[M - 2Br]⁺: Loss of two bromine atoms.

[M - 3Br]⁺: Loss of all three bromine atoms, resulting in a pyridyl cation.

Further fragmentation could involve the cleavage of the pyridine ring itself. Analysis of the relative abundance of these fragment ions provides a fingerprint that helps to confirm the molecule's identity. For the related isomer 2,3,5-tribromopyridine (B189629), major fragment peaks are observed at m/z values of 314, 316, and 236, corresponding to the molecular ion cluster and the loss of one bromine atom nih.gov. A similar pattern would be expected for this compound.

Isotopic Pattern Analysis for Polybrominated Compounds

A hallmark of the mass spectrum of a polybrominated compound is its distinctive isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundances (approximately 50.7% and 49.3%, respectively). The presence of three bromine atoms in this compound results in a characteristic cluster of peaks for the molecular ion and any bromine-containing fragments.

This cluster, referred to as the isotopic signature, will consist of four main peaks: M, M+2, M+4, and M+6, corresponding to the different combinations of ⁷⁹Br and ⁸¹Br isotopes. The relative intensities of these peaks follow a predictable binomial distribution, approximately in a 1:3:3:1 ratio. The observation of this specific pattern is conclusive evidence for the presence of three bromine atoms in the ion neu.edu.tr.

High-Resolution Mass Spectrometry (HRMS) allows for the measurement of m/z values with very high accuracy (typically to four or more decimal places). This precision enables the determination of the exact elemental composition of the molecular ion and its fragments, confirming that the measured mass corresponds to the formula C₅H₂Br₃N and distinguishing it from other chemical formulas that might have a similar nominal mass.

Table 2: Theoretical Isotopic Pattern for the Molecular Ion of this compound [C₅H₂Br₃N]⁺

| Ion Species | Nominal m/z | Relative Intensity (%) |

| [C₅H₂⁷⁹Br₃N]⁺ | M | ~25 |

| [C₅H₂⁷⁹Br₂⁸¹BrN]⁺ | M+2 | ~75 |

| [C₅H₂⁷⁹Br⁸¹Br₂N]⁺ | M+4 | ~75 |

| [C₅H₂⁸¹Br₃N]⁺ | M+6 | ~25 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a cornerstone for elucidating molecular structure by identifying the vibrational modes of chemical bonds. uni-siegen.desavemyexams.com For a molecule like this compound, one would anticipate characteristic vibrational frequencies corresponding to the pyridine ring, carbon-hydrogen (C-H) bonds, and carbon-bromine (C-Br) bonds.

The vibrations of the pyridine ring itself, including ring stretching and deformation modes, typically appear in the fingerprint region of the spectrum (below 1600 cm⁻¹). savemyexams.comresearchgate.net The C-H stretching vibrations of the two remaining hydrogen atoms on the pyridine ring would be expected in the 3000-3100 cm⁻¹ region. The C-Br stretching vibrations would occur at lower frequencies, typically in the range of 500-700 cm⁻¹, with their exact positions influenced by their substitution pattern on the ring.

IR spectroscopy measures changes in the dipole moment during a vibration, while Raman spectroscopy detects changes in polarizability. uni-siegen.deplus.ac.at Therefore, the two techniques provide complementary information, and a full analysis would benefit from both. uni-siegen.de However, no specific experimental IR or Raman spectra with assigned peak values for this compound could be located in the reviewed literature. Consequently, a data table of its vibrational modes cannot be generated.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule, typically involving the promotion of electrons from a ground state to an excited state upon absorption of ultraviolet or visible light. msu.eduuomustansiriyah.edu.iq The pyridine ring is a chromophore that exhibits characteristic π → π* and n → π* transitions.

The π → π* transitions, which are generally high-intensity, and the lower-intensity n → π* transitions (involving the lone pair of electrons on the nitrogen atom) are expected for this compound. researchgate.net The presence of three electron-withdrawing bromine atoms as substituents on the pyridine ring would be expected to cause a bathochromic (red shift) or hypsochromic (blue shift) effect on the absorption maxima (λmax) compared to unsubstituted pyridine.

Despite these theoretical expectations, a search for published UV-Vis spectra of this compound yielded no specific data. Without experimental determination of its λmax and molar absorptivity (ε) values, a detailed analysis of its electronic transitions and a corresponding data table are not possible.

X-ray Crystallography for Solid-State Structural Confirmation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique would provide unambiguous confirmation of the substitution pattern of this compound and reveal crucial details about its molecular geometry, including bond lengths, bond angles, and torsion angles.

Furthermore, crystallographic analysis would elucidate the intermolecular interactions, such as potential halogen bonding (Br···N or Br···Br interactions), that govern the crystal packing. rsc.org Such interactions are of significant interest in the field of crystal engineering.

A thorough search for crystallographic studies on this compound did not yield any published crystal structures. While structures for other brominated pyridines and their derivatives exist, this information cannot be extrapolated to provide the specific unit cell dimensions, space group, or other crystallographic parameters for the target molecule. researchgate.netnih.govresearchgate.net Therefore, a data table for the solid-state structure of this compound cannot be provided.

Computational Chemistry and Theoretical Studies on 2,4,5 Tribromopyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 2,4,5-Tribromopyridine, DFT calculations would be instrumental in understanding its fundamental chemical and physical properties.

A foundational step in computational analysis is the optimization of the molecule's geometry. This process determines the most stable three-dimensional arrangement of the atoms in this compound, providing key information on bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, an analysis of the electronic structure would reveal the distribution of electrons within the molecule. This includes identifying regions of high and low electron density, which are crucial for predicting sites of chemical reactivity. For this compound, this analysis would highlight the influence of the three bromine atoms and the nitrogen atom on the electron distribution within the pyridine (B92270) ring.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated using a representative DFT method, e.g., B3LYP/6-311++G(d,p)) (Note: This table is illustrative as specific literature data is unavailable.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C2-Br | Value |

| C4-Br | Value | |

| C5-Br | Value | |

| N1-C2 | Value | |

| C2-C3 | Value | |

| C3-C4 | Value | |

| C4-C5 | Value | |

| C5-C6 | Value | |

| N1-C6 | Value | |

| Bond Angle (°) | N1-C2-C3 | Value |

| C2-C3-C4 | Value | |

| C3-C4-C5 | Value | |

| C4-C5-C6 | Value | |

| C5-C6-N1 | Value | |

| C2-N1-C6 | Value |

DFT calculations can predict various spectroscopic properties, which can then be compared with experimental data for validation of the computational model. For this compound, this would include:

Infrared (IR) and Raman Spectra: The vibrational frequencies corresponding to the stretching and bending of bonds can be calculated. These theoretical spectra would aid in the assignment of experimental IR and Raman bands.

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of the hydrogen and carbon atoms in the molecule can be predicted, providing a theoretical counterpart to experimental ¹H and ¹³C NMR spectra.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated. These descriptors quantify different aspects of a molecule's reactivity.

Table 2: Hypothetical Chemical Reactivity Descriptors for this compound (Derived from DFT calculations) (Note: This table is illustrative as specific literature data is unavailable.)

| Descriptor | Formula | Calculated Value (eV) |

| HOMO Energy (EHOMO) | - | Value |

| LUMO Energy (ELUMO) | - | Value |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Value |

| Ionization Potential (I) | -EHOMO | Value |

| Electron Affinity (A) | -ELUMO | Value |

| Electronegativity (χ) | (I + A) / 2 | Value |

| Chemical Hardness (η) | (I - A) / 2 | Value |

| Chemical Softness (S) | 1 / (2η) | Value |

| Electrophilicity Index (ω) | χ² / (2η) | Value |

Reaction Mechanism Elucidation through Transition State Modeling

Theoretical modeling can be used to map out the energy profile of a chemical reaction involving this compound. This involves identifying the structures and energies of reactants, products, intermediates, and, crucially, the transition states. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction's feasibility and rate. For example, in a nucleophilic substitution reaction on the this compound ring, transition state modeling could predict which of the bromine atoms is most likely to be displaced and the energy barrier for this process.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their chemical reactivity. For a class of compounds like brominated pyridines, a QSRR model could be developed to predict their reactivity in a particular reaction based on calculated molecular descriptors. This would involve synthesizing or computationally modeling a series of related compounds and correlating their experimentally determined or computationally calculated reaction rates with various descriptors.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. For a molecule like this compound, which is relatively rigid, MD simulations might be used to study its interactions with solvent molecules or its behavior in a condensed phase. These simulations can provide insights into intermolecular forces and the dynamics of the system, which can be important for understanding its behavior in different environments.

Strategic Applications of 2,4,5 Tribromopyridine in Organic Synthesis

Building Block for the Synthesis of Complex Organic Molecules

2,4,5-Tribromopyridine serves as a foundational scaffold for constructing intricate organic molecules. The presence of multiple bromine atoms, which can be sequentially and selectively replaced, allows for the controlled introduction of various organic groups. This step-wise functionalization is a key strategy for building molecular complexity.

The primary utility of polybrominated pyridines, including the 2,4,5-isomer, lies in their participation in cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium, facilitate the formation of new carbon-carbon and carbon-heteroatom bonds at specific positions on the pyridine (B92270) ring. Research on related isomers, such as 2,4,6-tribromopyridine (B1317647), has demonstrated their role as key intermediates in synthesizing complex natural products and polyheterocyclic cores, such as those found in thiopeptide antibiotics. The ability to precisely functionalize multiple positions on the pyridine ring makes these compounds invaluable tools for accessing complex molecular structures that are otherwise difficult to prepare.

Intermediate in the Preparation of Novel Heterocyclic Systems

The reactivity of this compound makes it an important intermediate in the synthesis of new heterocyclic systems. By modifying or replacing the bromine atoms, chemists can generate precursors that can be cyclized to form both simple substituted pyridines and more complex fused ring systems.

The differential reactivity of the bromine atoms at the 2, 4, and 5 positions of this compound allows for the regioselective synthesis of a wide range of substituted pyridines. Through carefully chosen reaction conditions, each bromine atom can be targeted for substitution, leading to mono-, di-, or tri-substituted products.

Transition metal-catalyzed cross-coupling reactions are particularly effective for this purpose. Methodologies such as the Suzuki-Miyaura, Negishi, and Stille couplings enable the introduction of aryl, alkyl, and other organic moieties. For instance, studies on the 2,4,6-tribromopyridine isomer show that the bromine substituents can be selectively replaced with aryl groups via Suzuki-Miyaura reactions to produce highly substituted pyridine derivatives. This control over substitution patterns is fundamental to creating a library of diverse pyridine-based compounds from a single starting material.

| Reactant | Coupling Partner | Catalyst/Conditions | Product Type | Significance |

|---|---|---|---|---|

| 2,4,6-Tribromopyridine | Arylboronic Acid | Pd Catalyst (e.g., Pd(PPh₃)₄), Base | Aryl-substituted Pyridine | Demonstrates selective C-C bond formation. |

| 2,3,5-Tribromopyridine (B189629) | Amines, Thiols | Palladium Catalyst | Aminopyridine, Thiopyridine | Enables C-N and C-S bond formation for pharmaceutical and agrochemical synthesis. |

Note: This table presents examples from related isomers to illustrate the typical reactivity of the tribromopyridine scaffold.

Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful strategy for synthesizing fused heterocyclic systems. beilstein-journals.org this compound can be used as a precursor for these reactions. By first substituting the bromine atoms with appropriate functional groups, intermediates can be generated that are primed for intramolecular cyclization.

For example, a bromo-aminopyridine, which can be synthesized from a tribromopyridine, can undergo subsequent reactions to form fused systems like pyrido[2,3-d]pyrimidines. mdpi.comnih.gov Similarly, other functionalized pyridines can serve as the backbone for creating pyrazolo-[3,4-b]-pyridines and other complex polycyclic structures. mdpi.comnih.gov These fused systems are common core structures in many biologically active molecules. The synthesis of furo[2,3-b]pyridines, for instance, can be achieved by constructing a furan (B31954) ring onto a pre-existing pyridine structure. ias.ac.in

Precursor for the Development of Specialized Reagents and Ligands in Catalysis

Substituted pyridines are a cornerstone of coordination chemistry, often serving as ligands that modulate the activity and selectivity of metal catalysts. unam.mx this compound is a potential precursor for novel and specialized ligands. The bromine atoms can be replaced by nitrogen, phosphorus, or other coordinating atoms to create polydentate ligands.

For example, the selective coupling of alkynes to 2,4,6-tribromopyridine has been used to introduce linkers that, after further reaction, yield versatile terdentate ligands. rsc.org These ligands, such as the btp [2,6-bis(1,2,3-triazol-4-yl)pyridine] motif, are valuable in coordination chemistry and for creating complex supramolecular structures. rsc.org By applying similar synthetic strategies, this compound could be transformed into new ligands with unique electronic and steric properties for applications in catalysis.

Chemical Intermediate in the Synthesis of Agrochemical Active Ingredients

Halogenated heterocyclic compounds are critical intermediates in the agrochemical industry. chemimpex.comchemimpex.com The bromine atoms on the this compound ring can increase the biological efficacy of active ingredients or serve as points for synthetic modification to fine-tune a compound's properties.

Isomers like 3,4,5-tribromopyridine (B189418) are known to be used in formulating agrochemicals, including pesticides and herbicides, where they contribute to controlling specific pests and improving crop health. chemimpex.com Similarly, 2,3,5-tribromopyridine is employed in the agrochemical industry for creating effective pesticides and herbicides. chemimpex.com Given the established role of its isomers, this compound represents a valuable intermediate for the development of new agrochemical products.

Synthetic Intermediate in Pharmaceutical Research and Development

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Halogenated pyridines like this compound are important intermediates in the synthesis of pharmaceutical agents. chemimpex.comchemimpex.comvandemark.com The bromine atoms can be used to build more complex, biologically active compounds or to introduce functionalities that enhance a drug's pharmacological profile.

Tribromopyridine isomers are widely utilized in pharmaceutical development. chemimpex.comchemimpex.com For example, 3,4,5-tribromopyridine is an intermediate for creating brominated derivatives with enhanced biological activity, while the 2,3,5-isomer is a building block for anti-cancer and anti-inflammatory drugs. chemimpex.comchemimpex.com Research on 2,4,6-tribromopyridine has shown its utility in synthesizing derivatives with significant antibacterial activity. The reactivity of this compound makes it a similarly promising intermediate for drug discovery and the development of new therapeutic agents. chemimpex.com

Contribution to the Synthesis of Advanced Materials (e.g., flame retardants, functional polymers)

A comprehensive review of available scientific literature and chemical databases reveals a notable lack of specific, documented applications for this compound in the synthesis of advanced materials such as flame retardants and functional polymers. While the broader class of brominated pyridines is utilized in materials science, research and development activities appear to be concentrated on other isomers, such as 2,4,6-Tribromopyridine and 2,3,5-Tribromopyridine, for these purposes.

The search for direct evidence of this compound's role as a monomer in polymerization reactions or as a reactive additive for creating flame-retardant materials did not yield any specific research findings. Chemical supplier databases list this compound primarily as a research chemical or building block for organic synthesis without detailing its use in the production of polymers or fire-retardant additives. ambeed.comambeed.combldpharm.combldpharm.combldpharm.com

Consequently, no data tables or detailed research findings on the contribution of this compound to flame retardants or functional polymers can be provided. The information available points to its existence as a chemical intermediate, with its potential applications in advanced material synthesis remaining undocumented in the public domain. chemistry-chemists.com

Future Research Directions and Outlook in 2,4,5 Tribromopyridine Chemistry

Development of Green and Sustainable Synthetic Routes

The synthesis of pyridine (B92270) derivatives has traditionally relied on methods that can be harsh and environmentally taxing. researchgate.netscilit.com Consequently, a major thrust of future research is the development of green and sustainable synthetic routes for 2,4,5-tribromopyridine and its derivatives. This aligns with the broader goals of green chemistry to minimize waste, reduce energy consumption, and utilize renewable resources. numberanalytics.comscielo.bracs.org

Key areas of focus include:

Use of Biocatalysts: Enzymes and other biocatalysts offer a highly selective and environmentally benign alternative to traditional chemical catalysts for pyridine synthesis. numberanalytics.com

Ionic Liquids: Ionic liquids (ILs) are being explored as green solvents and catalysts for pyridine synthesis. researchgate.netscilit.com Their low volatility, thermal stability, and tunable properties make them attractive for developing cleaner reaction protocols. researchgate.netscilit.com

Mechanochemistry: Solvent-free mechanochemical methods, such as manual grinding and vortex mixing, provide an energy-efficient and atom-economical approach to synthesizing pyridine derivatives. scielo.br

Catalyst-Free Multicomponent Reactions: Designing one-pot, multicomponent reactions that proceed without a catalyst, particularly in green solvents like aqueous ethanol, represents a highly efficient and sustainable strategy. acs.org

Table 1: Comparison of Green Synthesis Strategies for Pyridine Derivatives

| Strategy | Key Advantages | Challenges |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. numberanalytics.com | Catalyst stability, substrate scope, and cost. |

| Ionic Liquids | Recyclable, tunable properties, can act as both solvent and catalyst. researchgate.netscilit.com | Cost, potential toxicity of some ILs, and purification challenges. |

| Mechanochemistry | Solvent-free, energy-efficient, high atom economy. scielo.br | Scalability and monitoring of reaction progress. |

| Catalyst-Free MCRs | High efficiency, reduced waste, simplified procedures. acs.org | Limited to specific reaction types, may require specific substrate activation. |

Exploration of Undiscovered Reactivity Patterns and Novel Catalytic Transformations

The three bromine atoms on the this compound ring offer a rich platform for selective functionalization. However, fully harnessing this potential requires a deeper understanding of its reactivity and the development of novel catalytic systems. Future research will likely investigate:

Site-Selective Cross-Coupling: Developing catalysts and reaction conditions that can selectively target one bromine atom over the others is a significant challenge. The inherent electronic properties of the pyridine ring favor oxidative addition at the C2 and C4 positions, but factors like sterics, ligands, and additives can be used to control regioselectivity. nih.gov

Novel Catalytic Systems: The exploration of new catalysts, including those based on rare-earth metals, for the C-H functionalization of the pyridine core will open up new avenues for derivatization. beilstein-journals.org

Photochemical Functionalization: Photoredox catalysis offers a mild and powerful tool for generating pyridinyl radicals, enabling novel C-C bond formations with distinct regioselectivity compared to classical methods. nih.govacs.org

Dearomatization Strategies: Temporary dearomatization of the pyridine ring can transform it into a more electron-rich intermediate, enabling meta-selective functionalization which is otherwise challenging to achieve. snnu.edu.cn

Table 2: Emerging Catalytic Strategies for Pyridine Functionalization

| Catalytic Strategy | Transformation Type | Key Features |

| Palladium Catalysis | Cross-Coupling | Enables C-C, C-N, and C-O bond formation at halogenated positions. acs.org |

| Rare Earth Metal Catalysis | C-H Functionalization | Effective for ortho-alkylation and aminoalkylation of the pyridine ring. beilstein-journals.org |

| Photoredox Catalysis | Radical Functionalization | Generates pyridinyl radicals for C-C bond formation under mild conditions. nih.gov |

| Ruthenium Catalysis | Dearomatization-Silylation | Allows for meta-selective C-H functionalization. snnu.edu.cn |

Integration of this compound Chemistry into Flow Synthesis and Automated Platforms

Flow chemistry and automated synthesis are revolutionizing the way organic molecules are prepared, offering advantages in terms of safety, efficiency, and scalability. chim.itmdpi.com The integration of this compound chemistry into these platforms is a logical next step.

Future research in this area will likely focus on:

Developing Flow Protocols: Adapting existing batch reactions for the synthesis and functionalization of this compound to continuous flow systems. springerprofessional.deresearchgate.net This can lead to improved yields, reduced reaction times, and safer handling of hazardous reagents. chim.it

Automated Synthesis: Utilizing automated platforms for the rapid synthesis and diversification of this compound-based libraries for high-throughput screening in drug discovery and materials science. researchgate.netresearchgate.net

Advanced Retrosynthetic Applications and Target-Oriented Synthesis

This compound is a valuable building block for the synthesis of complex molecules. lifechemicals.com Advanced retrosynthetic analysis will continue to identify novel ways to incorporate this scaffold into target-oriented synthesis.

Future directions include:

Convergent Synthesis: Designing retrosynthetic routes that disconnect a target molecule into fragments that include this compound, allowing for a more efficient and modular assembly. acs.org

Radical-Based Retrosynthesis: Employing radical-based disconnections to envision new synthetic pathways that leverage the unique reactivity of pyridinyl radicals. nih.gov

Late-Stage Functionalization: Using this compound to introduce key functionalities at a late stage in the synthesis of complex molecules, providing rapid access to analogs for structure-activity relationship studies. researchgate.net

Computational Design of Tailored this compound-Based Building Blocks

Computational chemistry is an increasingly powerful tool for predicting molecular properties and guiding synthetic efforts. bohrium.comnih.gov In the context of this compound, computational methods can be used to:

Predict Reactivity: Using Density Functional Theory (DFT) and other methods to calculate parameters like HOMO-LUMO gaps, electrostatic potential, and bond dissociation energies to predict the most reactive sites for various transformations. eurjchem.comscispace.com

Design Novel Ligands and Catalysts: Computationally screening libraries of ligands and catalysts to identify those that will promote specific, selective transformations of this compound.

Tailor Building Block Properties: In silico design of this compound derivatives with specific electronic and steric properties for targeted applications in medicinal chemistry and materials science. bas.bg

Table 3: Computationally Derived Parameters for Predicting Pyridine Reactivity

| Parameter | Abbreviation | Significance in Reactivity |

| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates the ability of a molecule to donate electrons; higher values suggest greater reactivity towards electrophiles. eurjchem.com |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates the ability of a molecule to accept electrons; lower values suggest greater reactivity towards nucleophiles. eurjchem.com |

| Energy Gap | ΔE | The difference between EHOMO and ELUMO; a smaller gap generally indicates higher reactivity. eurjchem.com |

| Electrostatic Potential | ESP | Maps the charge distribution on a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. eurjchem.com |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.